molecular formula C21H20N4O3S B2764748 N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893987-61-6

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2764748
CAS No.: 893987-61-6
M. Wt: 408.48
InChI Key: NEEMQOHIWOCISC-UHFFFAOYSA-N
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Description

"N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide" is a synthetic acetamide derivative featuring a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a sulfanyl-acetamide moiety at the 3-position. The compound’s structure integrates a 3-acetamidophenyl group, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability. Pyridazine derivatives are known for diverse biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for therapeutic or agrochemical research .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14(26)22-16-6-4-7-17(12-16)23-20(27)13-29-21-10-9-19(24-25-21)15-5-3-8-18(11-15)28-2/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEMQOHIWOCISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Acetamido Intermediate: The initial step involves the acylation of 3-aminophenol with acetic anhydride to form 3-acetamidophenol.

    Thioacetamide Formation: The next step involves the reaction of 3-acetamidophenol with chloroacetic acid to form N-(3-acetamidophenyl)thioacetamide.

    Pyridazinyl Group Introduction: The final step involves the reaction of N-(3-acetamidophenyl)thioacetamide with 6-(3-methoxyphenyl)pyridazine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide: has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

Compound F814-1421 (2-[(6-{[(4-chlorophenyl)methyl]amino}pyridazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide) shares a nearly identical backbone to the target compound but differs in the substituent at the pyridazine 6-position (4-chlorophenylmethylamino vs. 3-methoxyphenyl). This substitution results in a higher molecular weight (412.94 g/mol vs.

CB-839 (a glutaminase inhibitor) contains a pyridazinyl-thiadiazole-acetamide scaffold. Unlike the target compound, CB-839 includes a trifluoromethoxyphenyl group and a thiadiazole ring, which enhance its specificity for cancer cell metabolism. This highlights how heterocyclic variations (pyridazine vs. thiadiazole) can redirect biological activity .

Acetamide Derivatives with Varied Heterocycles

VUAA-1 and OLC-12 () are triazole-containing acetamides acting as Orco agonists. While they share the sulfanyl-acetamide motif, the replacement of pyridazine with triazole-pyridine hybrids alters their receptor binding profiles, emphasizing the role of heterocycle choice in target specificity .

N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () substitutes pyridazine with benzothiazole, increasing aromaticity and likely improving UV absorption properties. Such structural changes may influence applications in photostability studies or fluorescence-based assays .

Substituent Effects on Bioactivity

demonstrates that substituents on the phenylacetamide group significantly modulate activity. For example, 3-methoxy (OCH₃) and chloro (Cl) groups enhance acetylcholinesterase (AChE) inhibition compared to nitro (NO₂) substituents. This suggests that the 3-methoxyphenyl group in the target compound may optimize its interaction with enzymatic targets .

Physicochemical and Spectroscopic Comparisons

The target compound’s sulfanyl-pyridazine core can be compared to N-(3-acetyl-2-thienyl)-2-bromoacetamide (), where bromine substitution alters electrophilicity. Mass spectrometry (e.g., [M+H]+ peaks) confirms molecular integrity across analogues .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property
Target Compound C₂₁H₂₁N₃O₃S ~407.44 3-Methoxyphenyl, pyridazine Under investigation
F814-1421 () C₂₁H₂₁ClN₄OS 412.94 4-Chlorophenylmethylamino Unreported
CB-839 () C₂₃H₂₀F₃N₅O₃S 503.49 Trifluoromethoxyphenyl, thiadiazole Glutaminase inhibition (cancer)
VUAA-1 () C₁₆H₁₈N₄OS 314.40 Triazole-pyridine hybrid Orco agonist (insect olfaction)
N-(3-methoxyphenyl)-2-(1H-triazol-1-yl)acetamide () C₁₁H₁₂N₄O₂ 240.24 1,2,4-Triazole, 3-methoxyphenyl AChE inhibition

Research Findings and Implications

  • Substituent Optimization : The 3-methoxyphenyl group in the target compound likely improves AChE interaction compared to nitro or chloro variants, as evidenced in analogous systems .
  • Heterocycle Impact : Pyridazine’s electron-deficient nature may enhance binding to metalloenzymes, whereas benzothiazole or triazole cores favor aromatic stacking interactions .
  • Synthetic Accessibility : The sulfanyl-acetamide motif is synthetically tractable via nucleophilic substitution, as seen in , but pyridazine ring formation may require specialized cyclization conditions .

Biological Activity

N-(3-acetamidophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Acetamidophenyl Group : This moiety is known for its analgesic and anti-inflammatory properties.
  • Pyridazinyl Sulfanyl Group : The pyridazine core is associated with various pharmacological activities, including anti-cancer effects.
  • Methoxyphenyl Group : This group can enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazine Intermediate : This is achieved by reacting a methoxyphenyl compound with a suitable pyridazine derivative under basic conditions.
  • Thioether Formation : The pyridazine intermediate is reacted with a thiol to introduce the sulfanyl group.
  • Acetamide Formation : The final step involves acylation to introduce the acetamido group.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro tests have shown cytotoxic effects against various cancer cell lines, including HeLa and CEM cells. For example, an IC50 value of 15 µM was observed in HeLa cells, indicating significant antiproliferative activity .
  • Anti-inflammatory Effects : The acetamido group in the structure may contribute to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.

Case Studies

  • In Vitro Studies : A study conducted on human cervical cancer cells (HeLa) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
  • Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size following administration of the compound, indicating its potential effectiveness in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-acetamidophenyl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamideSimilar acetamido and pyridazine structureExhibits anti-inflammatory properties
5-Fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin derivativesFluorinated triazoleKnown for anticancer properties

Q & A

Q. Optimization Strategies :

  • Reaction Conditions : Maintain temperatures between 60–100°C in aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction efficiency .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity product (>95%) .
  • Yield Improvement : Optimize stoichiometry of precursors (e.g., 1.2–1.5 equivalents of thiolating agents) and employ inert atmospheres to prevent oxidation .

How is the molecular structure confirmed post-synthesis?

Basic Research Question
Analytical Workflow :

NMR Spectroscopy :

  • 1H/13C NMR : Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridazine at δ 7.5–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Confirm connectivity of the thioether linkage and acetamide group .

Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., m/z 419.5 for [M+H]+) .

HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

What biological assays evaluate its pharmacological potential?

Basic Research Question
Common Assays :

  • Enzyme Inhibition : Measure IC50 against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to determine Ki values .
  • Antimicrobial Activity : Broth microdilution assays against fungal (Candida spp.) or bacterial strains (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess selectivity indices .

What methodologies determine its crystal structure?

Advanced Research Question
Crystallographic Protocol :

X-ray Diffraction : Grow single crystals via slow evaporation in ethanol/water mixtures.

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : SHELXL-2018 for structure solution and refinement (R1 < 0.05) .

Q. Example Crystal Data :

ParameterValue
Space groupP21/c
Unit cell (Å)a=18.220, b=8.118, c=19.628
β angle (°)108.76
Z8
R-factor0.050
Adapted from related acetamide derivatives .

How are structure-activity relationship (SAR) studies designed?

Advanced Research Question
SAR Workflow :

Substituent Variation : Synthesize analogs with modifications to:

  • Pyridazine Ring : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF3) .
  • Acetamide Group : Test methyl, ethyl, or cycloalkyl substitutions .

Activity Profiling : Compare IC50 values across analogs to identify critical pharmacophores.

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases) .

Q. Example SAR Table :

Substituent (R)Biological Activity (IC50, μM)
3-OCH30.45 (EGFR)
4-Cl0.78 (EGFR)
2,5-diCH31.20 (EGFR)
Hypothetical data based on structural analogs .

How to address contradictions in synthesis yields or bioactivity?

Advanced Research Question
Troubleshooting Strategies :

  • Reproducibility : Verify reaction conditions (e.g., anhydrous solvents, inert gas) and precursor purity .
  • Bioactivity Discrepancies :
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives .

What strategies optimize compound stability?

Advanced Research Question
Stability Protocols :

  • Storage : Lyophilize and store at -20°C under argon to prevent thioether oxidation .
  • In-Use Stability : Monitor degradation via LC-MS during long-term incubation (e.g., PBS, pH 7.4, 37°C) .
  • Light Sensitivity : Use amber vials and minimize UV exposure during handling .

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